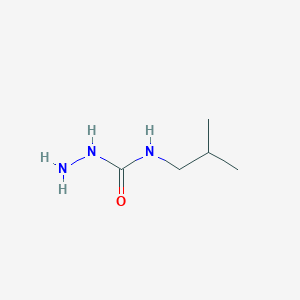

![molecular formula C11H17N3O3 B6143370 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid CAS No. 893640-60-3](/img/structure/B6143370.png)

5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of benzoic acid, specifically 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid . It is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use . It is also used as an intermediate in the synthesis of certain pharmaceutical compounds .

Synthesis Analysis

The synthesis of this compound involves reactions of 1-methylpiperazine . In one method, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is synthesized from 1-Methylpiperazine and 4-Formylbenzoic acid . Another synthesis method involves the use of 4-(chloromethyl)benzonitrile via substitution and hydrolysis reactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution, reduction, and condensation . The resulting amine is condensed with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride to provide the final product .Safety and Hazards

Orientations Futures

The future directions for this compound could involve the development of novel synthetic strategies. Many reported synthetic routes have some disadvantages such as lengthy steps, low overall yield, and high production cost . Therefore, new synthetic methods could circumvent those patented methods and improve the efficiency of the synthesis process .

Mécanisme D'action

Target of Action

The compound 5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid is structurally similar to Imatinib , a well-known anticancer drug . Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase , which is associated with chronic myelogenous leukemia (CML) . It also inhibits other tyrosine kinase targets such as c-Kit and platelet-derived growth factor receptor (PDGFR) .

Mode of Action

The compound likely interacts with its targets in a similar manner to Imatinib. It binds to the ATP-binding site of the tyrosine kinase, preventing the enzyme from transferring a phosphate group from ATP to a protein substrate. This inhibits the kinase activity, leading to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of Bcr-Abl tyrosine kinase by this compound disrupts the signaling pathways that promote cell proliferation and survival . The inhibition of c-Kit and PDGFR can also affect various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Similar compounds like imatinib are known to be well absorbed orally and metabolized primarily in the liver .

Result of Action

The inhibition of tyrosine kinases by this compound can lead to a decrease in uncontrolled cell proliferation, which is a hallmark of diseases like CML . This can result in the reduction of disease symptoms and progression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .

Propriétés

IUPAC Name |

5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-8-9(10(11(15)16)12-17-8)7-14-5-3-13(2)4-6-14/h3-7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBSLIQOBZYTDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143334.png)

![4-[(2-oxopiperidin-1-yl)methyl]benzoic acid](/img/structure/B6143394.png)